molecular formula C27H26F3N3O2S B2822764 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 691868-85-6

2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine

货号: B2822764
CAS 编号: 691868-85-6
分子量: 513.58
InChI 键: YTBVMUGBWAZPOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a synthetically designed quinazolinimine derivative of significant interest in medicinal chemistry and oncology research. Its molecular architecture, featuring a quinazolinimine core substituted with a sulfanyl linkage and a 3-(trifluoromethyl)benzyl group, is characteristic of compounds designed to modulate protein kinase activity. This structural class is known to target key signaling pathways involved in cell proliferation and survival. Research indicates that quinazoline and quinazolinimine analogues are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase family [1] . The specific substitution pattern on this compound suggests potential for investigating its efficacy against both wild-type and mutant forms of EGFR, including the treatment-resistant T790M variant, which is a major focus in developing next-generation anticancer therapeutics [2] . Furthermore, the presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and improve binding affinity to hydrophobic regions of the target protein. Consequently, this compound serves as a critical research tool for probing kinase signaling mechanisms, evaluating anti-proliferative effects in cellular assays, and serving as a structural template for the design of novel targeted therapies for cancers such as non-small cell lung cancer (NSCLC).

属性

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3N3O2S/c1-16-8-9-17(2)19(10-16)15-36-26-32-22-13-24(35-4)23(34-3)12-21(22)25(31)33(26)14-18-6-5-7-20(11-18)27(28,29)30/h5-13,31H,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBVMUGBWAZPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=CC=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Chemical Characteristics

  • Molecular Formula : C27H29N3O3S
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 439096-24-9

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research indicates that quinazolinimine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis.
    • Case Study : A study demonstrated that similar quinazolinimine compounds can induce apoptosis in breast cancer cells via the activation of caspase pathways .
  • Antimicrobial Properties :
    The structural components of this compound suggest potential antimicrobial activity against a range of pathogens. Studies have shown that modifications in the quinazolinine structure can enhance its efficacy against bacterial strains.
    • Case Study : Research on related compounds revealed promising results against antibiotic-resistant strains of bacteria, highlighting the importance of structural variations in enhancing bioactivity .

Neuropharmacology Applications

  • Neuroprotective Effects :
    The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuroprotection. Its effects on glutamate receptors could mitigate excitotoxicity, which is implicated in neurodegenerative diseases.
    • Case Study : Investigations into similar compounds have shown that they can act as antagonists at NMDA receptors, reducing neuronal damage in models of Alzheimer's disease .
  • Psychiatric Disorders :
    Emerging research suggests that compounds like this may influence pathways involved in mood regulation and stress response, potentially offering therapeutic avenues for conditions such as depression and anxiety.
    • Case Study : A review highlighted the role of quinazolinine derivatives in modulating serotonin and dopamine pathways, suggesting their utility in treating psychiatric disorders .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Case Studies
Anticancer ActivityInhibition of cell proliferationInduces apoptosis in breast cancer cells
Antimicrobial PropertiesDisruption of bacterial cell functionsEffective against antibiotic-resistant bacteria
Neuroprotective EffectsNMDA receptor antagonismReduces neuronal damage in Alzheimer's models
Psychiatric DisordersModulation of neurotransmitter systemsInfluences mood regulation pathways

相似化合物的比较

Structural and Functional Group Differences

Feature Target Quinazolinimine Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Core Structure Quinazolinimine (fused bicyclic system) 1,3,5-Triazine
Key Substituents - 2,5-Dimethylbenzyl (sulfanyl-linked)
- 3-(Trifluoromethyl)benzyl
- Methoxy
- Methoxy/methyl/ethoxy groups on triazine
- Sulfonylurea bridge
Functional Groups Sulfanyl (thioether), trifluoromethyl, methoxy Sulfonylurea (-SO₂-NH-C(=O)-NH-), ester
Bioactivity Hypothesized enzyme inhibition (kinases or pest-specific targets) Acetolactate synthase (ALS) inhibition in plants

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The sulfanyl group may confer resistance to oxidative degradation compared to sulfonylurea’s sulfonyl bridge, which is susceptible to enzymatic cleavage.

Research Findings and Hypotheses

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group : Enhances bioactivity and durability in both herbicide and pharmaceutical contexts .
  • Sulfanyl vs. Sulfonyl : Sulfanyl’s lower polarity may reduce water solubility but improve tissue penetration.

常见问题

Q. What are the key structural features of this quinazolinimine derivative, and how do they influence its chemical reactivity?

The compound features a quinazolinimine core with a fused bicyclic system. Critical substituents include:

  • 2,5-Dimethylbenzyl sulfanyl group : Enhances lipophilicity and influences nucleophilic substitution reactivity due to steric and electronic effects.
  • 3-(Trifluoromethyl)benzyl group : Introduces strong electron-withdrawing properties, stabilizing adjacent reactive sites and modulating electrophilic interactions.
  • 6,7-Dimethoxy groups : Improve solubility in polar solvents and participate in hydrogen bonding.

Q. Methodological Insight :

  • Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions and HPLC-MS to monitor hydrolysis products under acidic/basic conditions .
  • Conduct DFT calculations to map electron density distribution, particularly around the trifluoromethyl and sulfanyl groups .

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

A multi-step synthesis is typical:

Quinazolinimine core formation : Condensation of anthranilic acid derivatives with urea or thiourea.

Sulfanyl group introduction : Nucleophilic substitution using 2,5-dimethylbenzyl thiol.

Trifluoromethylbenzyl functionalization : Alkylation with 3-(trifluoromethyl)benzyl bromide.

Q. Methodological Insight :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield and minimize byproducts .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity with HPLC-UV (>98% purity threshold) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anti-inflammatory assays : COX-2 inhibition via ELISA, comparing IC₅₀ values to reference drugs like celecoxib .
  • Cytotoxicity profiling : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications impact structure-activity relationships (SAR) in quinazolinimine derivatives?

Modification Biological Impact Evidence Source
Trifluoromethyl position Para-substitution enhances COX-2 inhibition
Sulfanyl group replacement Thioether analogs show reduced antimicrobial activity
Methoxy group removal Decreases solubility and bioavailability

Q. Methodological Insight :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 .
  • Validate SAR via parallel synthesis of analogs with systematic substituent variations .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Case Example : A compound may show strong COX-2 inhibition in vitro but poor efficacy in murine inflammation models.

Q. Resolution Strategies :

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability .
  • Species-specific assays : Compare human/murine COX-2 isoform interactions via surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

Framework : Align with Project INCHEMBIOL ( ):

Abiotic studies : Hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).

Biotic studies : Aerobic/anaerobic biodegradation in soil/water matrices (OECD 301/307 guidelines).

Trophic transfer analysis : Bioaccumulation in Daphnia magna and zebrafish models.

Q. Methodological Insight :

  • Use isotope labeling (¹⁴C) to track compound degradation pathways .
  • Apply QSAR models to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

Q. How can computational methods enhance mechanistic understanding of its biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability to COX-2 over 100 ns trajectories (AMBER or GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Arg120 in COX-2) .
  • ADMET Prediction : Use SwissADME or pkCSM to optimize lead compounds for CNS penetration or metabolic stability .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for batch consistency .

Q. How can spectroscopic discrepancies in structural characterization be resolved?

Example : Conflicting NOESY signals due to conformational flexibility.

Q. Resolution :

  • Variable-temperature NMR : Identify dynamic equilibria between rotamers .
  • X-ray crystallography : Resolve absolute configuration (if crystals are obtainable) .
  • Comparative analysis : Cross-validate with synthetic intermediates or analogs .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to COX-2 in HEK-293 lysates .
  • Fluorescence Polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled inhibitors) .
  • CRISPR-Cas9 knockout models : Compare activity in wild-type vs. COX-2⁻/− cells .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。